

# **Application Notes and Protocols: SRK-181 Dosing and Administration in Clinical Trials**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration schedule of SRK-181, a selective inhibitor of latent TGFβ1 activation, as investigated in the DRAGON (NCT04291079) clinical trial. The information is intended to guide researchers and professionals in understanding the clinical application of this investigational agent.

#### Introduction

SRK-181 is a fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[1][2] TGFβ1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance to checkpoint inhibitors like anti-PD-(L)1 therapies.[3][4] By targeting the latent form of TGFβ1, SRK-181 aims to overcome this resistance and enhance the efficacy of immunotherapy.[3][4] The Phase 1 DRAGON trial was a multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 both as a monotherapy and in combination with an anti-PD-(L)1 antibody in patients with locally advanced or metastatic solid tumors.[5]

## **Dosing and Administration**

SRK-181 is administered via intravenous (IV) infusion.[1][4] The DRAGON trial was conducted in three main parts: Part A1 (SRK-181 monotherapy dose escalation), Part A2 (SRK-181 in



combination with an anti-PD-(L)1 antibody dose escalation), and Part B (dose expansion of SRK-181 in combination with an anti-PD-(L)1 antibody).[5]

## **SRK-181 Monotherapy Dosing (Part A1)**

The dose escalation for SRK-181 as a single agent followed a standard 3+3 design.[1]

| Dose Level | Dosing Schedule     |
|------------|---------------------|
| 80 mg      | Every 3 weeks (Q3W) |
| 240 mg     | Every 3 weeks (Q3W) |
| 800 mg     | Every 3 weeks (Q3W) |
| 1600 mg    | Every 3 weeks (Q3W) |
| 2400 mg    | Every 3 weeks (Q3W) |
| 3000 mg    | Every 3 weeks (Q3W) |
| 2000 mg    | Every 2 weeks (Q2W) |

Table 1: SRK-181 Monotherapy Dose Escalation Schedule (Part A1).[2]

### **SRK-181 Combination Therapy Dosing (Part A2 & Part B)**

In the combination arms of the study, SRK-181 was administered with the anti-PD-1 antibody pembrolizumab.[6]



| Trial Part                   | SRK-181 Dose        | Dosing Schedule     | Combination Agent |
|------------------------------|---------------------|---------------------|-------------------|
| Part A2 (Dose<br>Escalation) | 240 mg              | Every 3 weeks (Q3W) | Pembrolizumab     |
| 800 mg                       | Every 3 weeks (Q3W) | Pembrolizumab       |                   |
| 1600 mg                      | Every 3 weeks (Q3W) | Pembrolizumab       |                   |
| Part B (Dose<br>Expansion)   | 1500 mg (RP2D)      | Every 3 weeks (Q3W) | Pembrolizumab     |
| 1000 mg (RP2D)               | Every 2 weeks (Q2W) | Pembrolizumab       |                   |

Table 2: SRK-181 Combination Therapy Dose Schedule (Parts A2 and B).[2][6] RP2D: Recommended Phase 2 Dose.

# **Experimental Protocols**Drug Administration Protocol

SRK-181: Administered as an intravenous (IV) infusion.[1] While the precise infusion rate and duration for SRK-181 are not detailed in the available public documents, nonclinical toxicology studies in rats and monkeys utilized weekly IV injections.[4]

Pembrolizumab: The standard administration for pembrolizumab is a 200 mg intravenous infusion over 30 minutes every three weeks.[7][8] It is typically diluted in 0.9% sodium chloride and administered through a low-protein binding in-line filter.[3][9]

#### **Patient Monitoring and Response Assessment**

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[5]

- Baseline Assessment: All measurable lesions (up to a maximum of five total, and two per organ) were identified as target lesions.[10] All other lesions were identified as non-target lesions.[10]
- Follow-up Assessments: Tumor assessments were performed at regular intervals, typically every 6-8 weeks for Phase 2 studies, though the exact schedule for the DRAGON trial is not



specified in the available literature.[11]

- Response Categories:
  - Complete Response (CR): Disappearance of all target lesions.[10]
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
    lesions, with an absolute increase of at least 5 mm, or the appearance of new lesions.[10]
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[10]

#### **Biomarker Analysis Protocols**

A comprehensive biomarker strategy was employed to understand the mechanism of action of SRK-181.[6]

- Immunohistochemistry (IHC):
  - Objective: To assess the infiltration of immune cells and TGFβ pathway activation in the tumor microenvironment.[1]
  - Markers:
    - CD8: To quantify cytotoxic T cell infiltration. A novel digital pathology analysis was used to identify CD8-positive T cells in different tumor compartments (tumor nests, stroma, and tumor-stromal margins).[1]
    - Phospho-Smad2 (p-Smad2): As a downstream marker of TGFβ pathway activation.[1]
  - Methodology: While specific antibody clones and staining protocols are not publicly available, the analysis involved quantitative assessment of these markers in tumor biopsies taken before and during treatment.
- Flow Cytometry:



- Objective: To analyze circulating immune cell populations.
- Cell Types of Interest: Myeloid-derived suppressor cells (MDSCs) were a key population of interest, with reductions in circulating MDSCs being a potential indicator of SRK-181 activity.[6]
- Methodology: Specific details of the flow cytometry panels and gating strategies used in the DRAGON trial are not available in the public domain.

### **Visualizations**



Click to download full resolution via product page

Caption: SRK-181 Mechanism of Action.





Click to download full resolution via product page

Caption: DRAGON Clinical Trial Workflow.

Disclaimer: SRK-181 is an investigational product candidate and its efficacy and safety have not been established. It has not been approved for any use by the FDA or any other regulatory agency. The information provided in these notes is based on publicly available data from clinical trials and is for informational purposes only. For detailed and up-to-date information, please refer to the official clinical trial records and publications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. uhs.nhs.uk [uhs.nhs.uk]
- 4. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. SRK-181 Alone or in Combination With Anti-PD-(L)1 Antibody Therapy in Patients With Locally Advanced or Metastatic Solid Tumors (DRAGON) [clin.larvol.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Pembrolizumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. england.nhs.uk [england.nhs.uk]
- 10. project.eortc.org [project.eortc.org]
- 11. RECIST 1.1 RECIST [recist.eortc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: SRK-181 Dosing and Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#dosing-and-administration-schedule-for-srk-181-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com